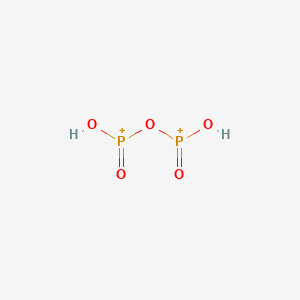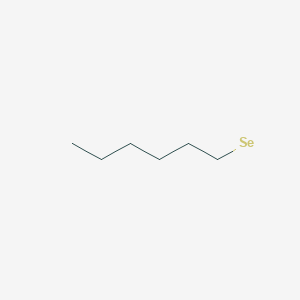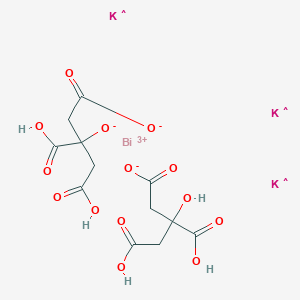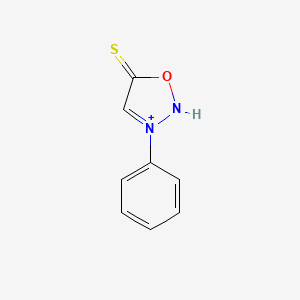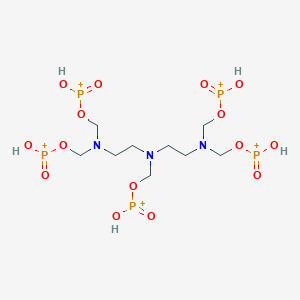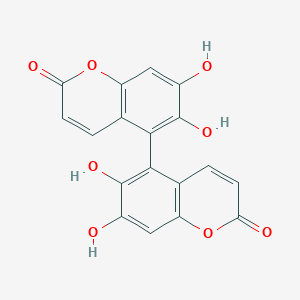
ユフォルベチン
概要
説明
Euphorbetin is a naturally occurring polyphenolic compound found in the seeds of Euphorbia lathyris, commonly known as caper spurge. It is known for its significant antioxidant and antitumor activities. Euphorbetin has the chemical formula C18H10O8 and a molecular weight of 354.27 g/mol .
科学的研究の応用
Euphorbetin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic dimerization reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Demonstrated significant antitumor activity against colon cancer and glioblastoma cell lines. It induces cell death through the overexpression of caspases and activation of autophagy.
Industry: Potential use in the development of bioactive compounds for pharmaceuticals and nutraceuticals.
作用機序
Target of Action
Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that euphorbetin exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.
Mode of Action
It’s known that euphorbetin exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots
Biochemical Pathways
Given its anticoagulant activity , it’s likely that Euphorbetin affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot
Result of Action
Euphorbetin has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .
生化学分析
Biochemical Properties
Euphorbetin plays a significant role in biochemical reactions, particularly due to its anticoagulant activity. It interacts with several biomolecules, including enzymes and proteins involved in the coagulation cascade. Euphorbetin inhibits the activity of thrombin, a key enzyme in blood clot formation, by binding to its active site. This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Additionally, euphorbetin has been shown to interact with other proteins such as factor Xa, further contributing to its anticoagulant effects.
Cellular Effects
Euphorbetin influences various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, euphorbetin modulates cell signaling pathways involved in inflammation and coagulation. It downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation and preventing platelet aggregation . In platelets, euphorbetin inhibits activation and aggregation by interfering with signaling pathways that lead to the release of granules and the formation of platelet plugs . These effects highlight the potential of euphorbetin in managing thrombotic disorders.
Molecular Mechanism
At the molecular level, euphorbetin exerts its effects through several mechanisms. It binds to the active sites of thrombin and factor Xa, inhibiting their enzymatic activities. This binding is facilitated by the structural similarity of euphorbetin to the natural substrates of these enzymes . Additionally, euphorbetin influences gene expression by modulating transcription factors involved in the regulation of coagulation and inflammation. It downregulates the expression of genes encoding pro-coagulant and pro-inflammatory proteins, thereby exerting its anticoagulant and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of euphorbetin have been observed to change over time. Euphorbetin is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions such as high temperatures and light exposure . Long-term studies have shown that euphorbetin maintains its anticoagulant activity for several months when stored properly. Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of euphorbetin vary with different dosages in animal models. At low doses, euphorbetin effectively inhibits thrombin and factor Xa, reducing clot formation without significant adverse effects . At higher doses, euphorbetin can cause excessive anticoagulation, leading to bleeding complications. Threshold effects have been observed, where a minimal effective dose is required to achieve anticoagulation, and doses above this threshold increase the risk of adverse effects . These findings underscore the importance of dose optimization in therapeutic applications of euphorbetin.
Metabolic Pathways
Euphorbetin is involved in several metabolic pathways, primarily related to its anticoagulant activity. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Euphorbetin also interacts with cofactors such as vitamin K, which plays a crucial role in the coagulation cascade. By inhibiting vitamin K-dependent enzymes, euphorbetin disrupts the synthesis of clotting factors, further contributing to its anticoagulant effects . These interactions highlight the complex metabolic pathways through which euphorbetin exerts its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
Euphorbetin can be synthesized through various methods, including the dimerization of phytophenols. One common synthetic route involves the radical-mediated coupling reaction of phytophenols in methanol, initiated by 2,2-diphenyl-1-picrylhydrazyl radical . This method allows for the formation of biphenolic structures, including euphorbetin.
Industrial Production Methods
Industrial production of euphorbetin typically involves the extraction of the compound from the seeds of Euphorbia lathyris. The seeds are defatted, and the remaining flour is subjected to ethanolic extraction. The extract is then purified using chromatographic techniques to isolate euphorbetin along with other polyphenolic compounds .
化学反応の分析
Types of Reactions
Euphorbetin undergoes various chemical reactions, including:
Oxidation: Euphorbetin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert euphorbetin into its corresponding hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers and esters of euphorbetin.
類似化合物との比較
Euphorbetin is unique among polyphenolic compounds due to its specific dimeric structure. Similar compounds include:
Esculetin: Another polyphenolic compound with antioxidant properties.
Gaultherin: Known for its anti-inflammatory and analgesic effects.
Kaempferol-3-rutinoside: Exhibits antioxidant and anti-inflammatory activities.
Euphorbetin stands out due to its potent antitumor activity and its ability to induce apoptosis and autophagy in cancer cells .
特性
IUPAC Name |
5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAPGDLENWJYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Euphorbetin?
A1: Euphorbetin is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []
Q2: What are the main metabolic pathways of Euphorbetin in Caco-2 cells?
A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of Euphorbetin L1, a specific type of Euphorbetin, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like Euphorbetin L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []
Q3: How is Euphorbetin synthesized?
A3: Euphorbetin can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []
Q4: What is the significance of phytophenol dimerization reactions, like the one forming Euphorbetin, in nature?
A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []
Q5: Are there any known analytical methods to identify and quantify Euphorbetin?
A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify Euphorbetin and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of Euphorbetin and gain insights into its pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




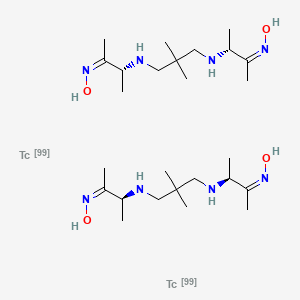
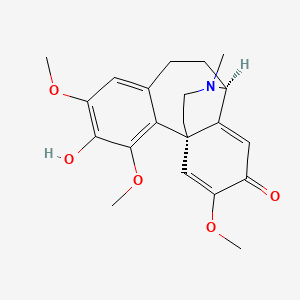
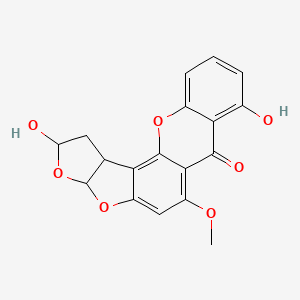
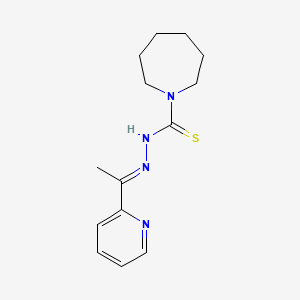
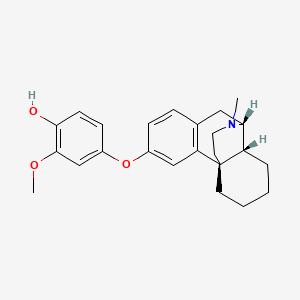
![[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1239931.png)
